molecular formula C7H8FNO B144466 2-Amino-4-fluoro-3-methylphenol CAS No. 133788-78-0

2-Amino-4-fluoro-3-methylphenol

Cat. No. B144466
M. Wt: 141.14 g/mol
InChI Key: JMFMGGDAQVECRB-UHFFFAOYSA-N
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Patent
US05071863

Procedure details

To a mixture of mercaptoethane (56 ml) and dichloromethane (56 ml) was added aluminum chloride (22.4 g, 168 mmoles) under stirring at 0° C. To this was then added 2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole (12.6 g, 56 mmoles) slowly at room temperature. Stirring continued for 11/2 hours. The reaction was quenched by adding ice and water and the solution acidified with 1N HCl. The organic substance was extracted with ethyl acetate (x3). The combined extracts were washed with NaHCO3 and with brine, dried over sodium sulfate and concentrated to give a solid. Recrystallization from chloroform gave 3.15 of pure title product; m.p. 118°-121° (dec).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole
Quantity
12.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
SCC.[Cl-].[Al+3].[Cl-].[Cl-].C(OC([NH:15][C:16]1[C:21]([CH3:22])=[C:20]([F:23])[CH:19]=[CH:18][C:17]=1[O:24]C)=O)(C)(C)C>ClCCl>[NH2:15][C:16]1[C:21]([CH3:22])=[C:20]([F:23])[CH:19]=[CH:18][C:17]=1[OH:24] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
56 mL
Type
reactant
Smiles
SCC
Name
Quantity
56 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
2-(N-tert-butoxycarbonylamino)-4-fluoro-3-methylanisole
Quantity
12.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC(=C1C)F)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly at room temperature
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding ice and water
EXTRACTION
Type
EXTRACTION
Details
The organic substance was extracted with ethyl acetate (x3)
WASH
Type
WASH
Details
The combined extracts were washed with NaHCO3 and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1C)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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